molecular formula C19H14N2O2S2 B2946128 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide CAS No. 921862-38-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2946128
CAS No.: 921862-38-6
M. Wt: 366.45
InChI Key: KRWVDQNQEVUBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide is a sophisticated heterocyclic compound designed for research applications in medicinal chemistry. Its molecular architecture integrates a benzothiazole moiety, known for its planar rigidity and prevalence in bioactive molecules, with a thiophene-acetamide chain linked to a hydroxyphenyl ring. This specific structure is engineered to mimic scaffolds investigated for their potent interaction with key biological targets. This compound is of significant research interest primarily in the field of oncology. Structural analogs featuring the N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide core have been identified through in-silico molecular modeling studies as promising Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-validated transmembrane glycoprotein target, where mutations leading to its overexpression are strongly associated with a variety of human cancers. Derivatives of this chemical class have demonstrated the potential to form stable, high-affinity interactions within the EGFR kinase domain in molecular docking simulations, suggesting a mechanism of action that involves competing with natural ligands to suppress signaling pathways responsible for tumor cell proliferation and survival . Beyond its core application in cancer research, the presence of both benzothiazole and thiophene rings suggests a wider, exploratory research potential. Benzothiazole derivatives are extensively documented for a spectrum of pharmacological activities, including anti-tubercular and antimicrobial effects, acting against targets like the DprE1 enzyme in Mycobacterium tuberculosis . Furthermore, related compounds have shown inhibitory activity against neuronal nitric oxide synthase (nNOS), indicating potential for research in neuroprotective strategies for conditions like Parkinson's disease . The integration of the thiophene unit, a common bioisostere in drug design, further enhances the compound's versatility for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties and binding affinity . This makes this compound a valuable chemical tool for researchers developing and profiling novel therapeutic agents. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-16-8-7-12(20-18(23)11-13-4-3-9-24-13)10-14(16)19-21-15-5-1-2-6-17(15)25-19/h1-10,22H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWVDQNQEVUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced phenyl or thiophene derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the benzothiazole or thiophene rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties[_{{{CITATION{{{_2{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed biological activities.

Comparison with Similar Compounds

Thiophene vs. Naphthalene/Oxy Substituents

  • Compound 3 (N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide): Replacing the thiophene with a naphthalen-2-yloxy group reduces electron density and alters π-π stacking interactions. Exhibits immunoproteasome inhibition (IC₅₀ = 11.84 ± 1.63 μM) but low cell viability (9%), suggesting higher toxicity compared to the target compound .
  • Target Compound :
    • The thiophene moiety enhances solubility in polar solvents and improves binding affinity to hydrophobic pockets in proteins due to its smaller size and lower steric hindrance .

Benzothiazole vs. Benzoxazole Core

  • Compound 3 (Benzo[d]oxazol-2-yl derivative):
    • The oxazole ring lacks the sulfur atom in benzothiazole, reducing electron-withdrawing effects and altering H-bonding capabilities.
    • Lower bioactivity in protease inhibition compared to benzothiazole-containing analogues .

Trifluoromethyl Substitution

  • Compound 20 (2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide):
    • The CF₃ group increases lipophilicity and metabolic stability but may introduce steric clashes in binding sites.
    • Demonstrates kinase inhibition but lower aqueous solubility than the target compound .

Key Findings :

  • The target compound’s thiophene and hydroxyl groups enhance environmental sensing but limit direct enzyme inhibition compared to bulkier analogues (e.g., naphthalene derivatives) .
  • Tacrine-Benzothiazole hybrids exhibit superior neuroactivity due to dual-targeting (cholinesterase and amyloid-beta) but face synthetic complexity .

Physicochemical Properties

Property Target Compound 2-(Benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide N-(4-Biphenylyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Molecular Weight ~350 g/mol 462.6 g/mol 443.5 g/mol
Solubility Moderate (polar solvents) Low (hydrophobic core) Low (rigid aromatic groups)
Melting Point Not reported Not reported 220–225°C
Fluorescence Strong (ESIPT-active) Weak None

Structural Insights :

  • The benzo[d][1,3]dioxol-5-yl group in ’s compound introduces steric bulk, reducing membrane permeability compared to the target compound .
  • Biphenylyl-thiazole derivatives () exhibit rigid conformations, limiting adaptability in binding pockets .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H15N2O2SC_{21}H_{15}N_{2}O_{2}S and a molecular weight of 410.48 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its biological activity, along with a hydroxyphenyl group and a thiophenyl acetamide linkage.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have demonstrated that compounds with similar structures exhibit significant AChE inhibitory activity, which could be beneficial for cognitive enhancement in neurodegenerative disorders .
  • Antimicrobial Activity : The compound's structural components suggest potential efficacy against pathogens. For instance, derivatives with benzo[d]thiazole cores have been studied for their ability to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, disrupting cell wall biosynthesis and leading to bacterial death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 2.7 µM (strong inhibitory activity)
AntimicrobialInhibition of DprE1 in M. tuberculosis
Anti-inflammatoryPotential as a COX-2 inhibitor
Fluorescent ProbeInvestigated for unique structural properties

Case Studies

  • Alzheimer's Disease Research : A study focused on synthesizing derivatives similar to this compound reported promising results in AChE inhibition, suggesting that such compounds could lead to new treatments for Alzheimer's disease .
  • Tuberculosis Treatment : Another investigation highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis by targeting the DprE1 enzyme, providing a potential avenue for developing new anti-tuberculosis drugs.
  • COX-2 Inhibition : Research into anti-inflammatory properties revealed that certain derivatives demonstrated significant inhibition of COX-2, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

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